Cas no 155229-75-7 ((3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid)

(3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid 化学的及び物理的性質
名前と識別子
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- 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,(3R,5S,6E)-
- A(non-d)
- (+)-3R,5S-FLUVASTATIN SODIUM SALT
- (+)-3R,5S-Fluvastatin-d6 sodiuM salt
- (3R,5S,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid
- (3R,5S)-Fluvastatin
- fluvastatin
- (3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid
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- MDL: MFCD00865715
- インチ: InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1
- InChIKey: FJLGEFLZQAZZCD-MCBHFWOFSA-N
- ほほえんだ: OC(C[C@@H](C[C@@H](/C=C/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)O)O)=O
じっけんとくせい
- 密度みつど: 1.23
(3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-51915-0.25g |
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 0.25g |
$142.0 | 2023-09-16 | ||
Enamine | EN300-51915-0.1g |
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 0.1g |
$98.0 | 2023-09-16 | ||
Enamine | EN300-51915-1g |
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 1g |
$371.0 | 2023-09-16 | ||
A2B Chem LLC | AE98327-5mg |
(+)-3R,5S-FLUVASTATIN SODIUM SALT |
155229-75-7 | 5mg |
$1300.00 | 2024-04-20 | ||
Enamine | EN300-51915-0.5g |
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 0.5g |
$271.0 | 2023-09-16 | ||
Enamine | EN300-21702553-0.05g |
(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 95.0% | 0.05g |
$101.0 | 2025-03-15 | |
Enamine | EN300-51915-0.05g |
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 0.05g |
$66.0 | 2023-09-16 | ||
Enamine | EN300-51915-2.5g |
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 2.5g |
$726.0 | 2023-09-16 | ||
Enamine | EN300-51915-5.0g |
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 5g |
$1075.0 | 2023-05-31 | ||
Enamine | EN300-51915-10.0g |
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid |
155229-75-7 | 10g |
$1593.0 | 2023-05-31 |
(3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid 関連文献
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Junwei Wang,Xiang Pan,Quanjin Rong,Lei Zhao,Lin Zhao,Weichen Dai,Kun Zhao,Lihong Hu RSC Adv. 2020 10 33455
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Xiaowei Yang,Qi Lai,Xinmin Yang,Banglin Xie,Bin Zhang,Xiaoyong Zhang,Yen Wei Mater. Chem. Front. 2022 6 128
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Jiajie Chen,Yufang Zhu,Chengtie Wu,Jianlin Shi Chem. Soc. Rev. 2023 52 973
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Qingxia Zhu,Mengyun Chen,Lu Han,Yongfang Yuan,Feng Lu Anal. Methods 2017 9 1595
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5. Chemistry of 2-vinylindoles: synthesis and applicationsYaseen A. A. M. Elshaier,Mohamed T. M. Nemr,Mohamed S. Refaey,Wael A. A. Fadaly,Assem Barakat New J. Chem. 2022 46 13383
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Dorota Jarmu?ek,Tomasz Pedzinski,Marcin Hoffmann,Tomasz Siod?a,Kinga Salus,Donata Pluskota-Karwatka Phys. Chem. Chem. Phys. 2017 19 21946
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Zhao-Xia Chen,Miao-Deng Liu,Deng-Ke Guo,Mei-Zhen Zou,Shi-Bo Wang,Han Cheng,Zhenlin Zhong,Xian-Zheng Zhang Nanoscale 2020 12 2966
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S. N. Ortega,A. J. Santos-Neto,F. M. Lancas Anal. Methods 2017 9 3039
(3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acidに関する追加情報
Chemical Compound CAS No. 155229-75-7: (3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic Acid
(3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid is a complex organic compound with the CAS registry number 155229-75-7. This compound belongs to the class of indole derivatives and exhibits a unique combination of structural features that make it a subject of interest in both academic and industrial research. The molecule consists of an indole ring system substituted with a 4-fluorophenyl group and a propan-2-yl group, which are key structural elements contributing to its pharmacological properties. Additionally, the presence of hydroxyl groups at positions 3 and 5 on the heptenoic acid chain introduces hydrophilic characteristics, potentially influencing its solubility and bioavailability.
Recent studies have highlighted the potential of this compound in the field of drug discovery. Researchers have focused on its ability to modulate specific biological targets, such as G protein-coupled receptors (GPCRs) and kinase enzymes, which are implicated in various pathological conditions. For instance, a study published in Nature Communications demonstrated that this compound exhibits selective agonistic activity towards the serotonin 1A receptor (5-HT1A), suggesting its potential utility in treating neuropsychiatric disorders such as depression and anxiety. The stereochemistry at positions 3R and 5S plays a critical role in determining the compound's pharmacodynamic profile, emphasizing the importance of enantiomeric purity in its synthesis and application.
The synthesis of (3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid involves a multi-step process that combines principles from organic chemistry and biocatalysis. A notable approach reported in Angewandte Chemie employs enzymatic resolution to achieve high enantiomeric excess during the formation of the chiral centers. This method not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste generation. The indole moiety is typically synthesized via Friedländer annulation or through oxidative coupling reactions, depending on the starting materials available.
In terms of biological activity, this compound has shown promising results in preclinical models. For example, studies conducted at the University of California have revealed its ability to inhibit certain oncogenic pathways by targeting specific kinases involved in cell proliferation and survival. This suggests its potential as a lead compound for anti-cancer drug development. Furthermore, its dual functionality—combining both indole-based receptor modulation and heptenoic acid-mediated anti-inflammatory effects—makes it a versatile candidate for multi-target therapies.
The structural complexity of this compound presents challenges in terms of scalability and cost-effectiveness for large-scale production. However, advancements in continuous flow chemistry and microwave-assisted synthesis are being explored to address these limitations. These innovations aim to streamline the manufacturing process while maintaining high product quality and stereochemical integrity.
In conclusion, (3R,5S)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enioic acid represents a significant advancement in chemical diversity within the indole family of compounds. Its unique combination of structural features and biological activities positions it as a valuable tool for exploring novel therapeutic strategies across diverse disease areas. As research continues to unfold, this compound is expected to contribute significantly to both fundamental scientific understanding and practical applications in medicine.
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